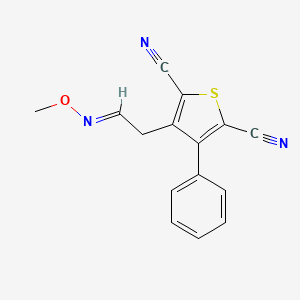
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methoxyimino)ethyl)-4-phenyl-2,5-thiophenedicarbonitrile, also known as MTDP, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTDP belongs to the class of thiophene derivatives and has been found to possess various pharmacological properties that make it a promising candidate for drug development.
科学的研究の応用
Synthetic Methodologies and Structural Assignments
Research has explored regioselective routes to synthesize derivatives of related compounds. For example, studies on ethyl 2,4-dioxooctanoate selectively protected as 2-(methoxyimino) derivatives have provided insights into regioselectivity and structural assignments through NOE difference experiments and NMR methods. These synthetic approaches are critical for developing compounds with potential applications in medicinal chemistry and materials science (Ashton & Doss, 1993).
Antimicrobial and Antioxidant Activities
Another area of research application is the development of compounds with pronounced anti-proliferative activity and tumor cell selectivity. Derivatives of thiophene compounds have shown to inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma, with high selectivity and minimal activity against non-targeted cells. This research highlights the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).
Corrosion Inhibition Efficiency
Studies have also been conducted on the corrosion inhibition efficiency of new compounds, including derivatives of methoxyphenyl. These compounds have been evaluated for their ability to inhibit the corrosion of metals in various acidic solutions, showcasing their potential applications in materials science and engineering to enhance the longevity and durability of metal-based structures (Djenane et al., 2019).
特性
IUPAC Name |
3-[(2E)-2-methoxyiminoethyl]-4-phenylthiophene-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-19-18-8-7-12-13(9-16)20-14(10-17)15(12)11-5-3-2-4-6-11/h2-6,8H,7H2,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJULUPOCQKDFK-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=C(SC(=C1C2=CC=CC=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

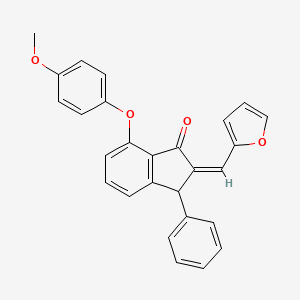
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)
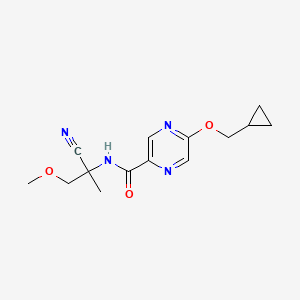

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)
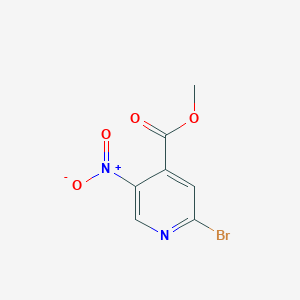
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)
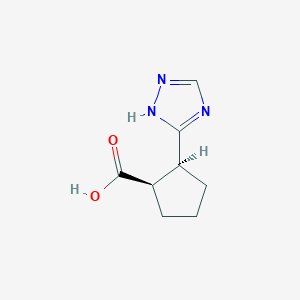

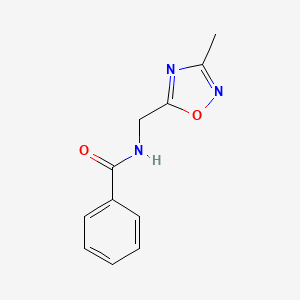
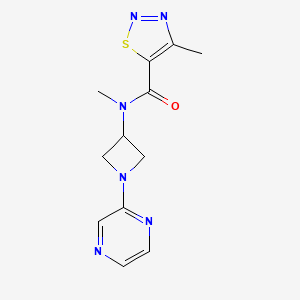
![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)